4-Acetoxy-3,5-dimethoxybenzoyl chloride

Description

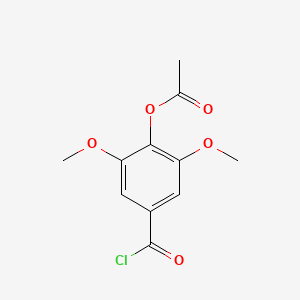

4-Acetoxy-3,5-dimethoxybenzoyl chloride (CAS: 39657-47-1, molecular formula: C₁₁H₁₁ClO₅) is a substituted benzoyl chloride derivative characterized by an acetoxy group at the 4-position and methoxy groups at the 3- and 5-positions on the aromatic ring . It is synthesized via refluxing 4-acetoxy-3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under nitrogen, yielding a white solid in near-quantitative purity .

Properties

CAS No. |

39657-47-1 |

|---|---|

Molecular Formula |

C11H11ClO5 |

Molecular Weight |

258.65 g/mol |

IUPAC Name |

(4-carbonochloridoyl-2,6-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C11H11ClO5/c1-6(13)17-10-8(15-2)4-7(11(12)14)5-9(10)16-3/h4-5H,1-3H3 |

InChI Key |

GUYBWIMXUDUWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=O)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Analytical Data:

- NMR Spectroscopy :

- Applications : Primarily used as an intermediate in synthesizing acetyl-protected derivatives, such as MASYCG (12c), which are critical in pharmaceutical and fine chemical research .

- Analytical Method : A reverse-phase HPLC method (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase is effective for analysis and preparative isolation .

Comparison with Structurally Similar Compounds

4-Hydroxy-3,5-dimethoxybenzoyl Chloride

- Molecular Formula : C₉H₉ClO₄ (vs. C₁₁H₁₁ClO₅ for 4-acetoxy derivative).

- Structural Difference : Replaces the acetoxy group with a hydroxyl (-OH) at the 4-position.

- Reactivity : The hydroxyl group increases polarity and acidity, making it prone to oxidation or hydrogen bonding, unlike the acetoxy group, which enhances lipophilicity and stability .

- Physicochemical Properties :

3,5-Dimethoxybenzoyl Chloride

- Molecular Formula : C₉H₉ClO₃.

- Reactivity : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but reduce electrophilicity of the acyl chloride compared to 4-acetoxy derivatives.

- Applications : Used in peptide coupling and polymer synthesis; less versatile in protecting-group strategies.

Acotiamide Hydrochloride Derivatives (e.g., 2-Hydroxy-4,5-dimethoxybenzoyl)

- Structural Features : Contains a 2-hydroxy-4,5-dimethoxybenzoyl moiety.

- Key Differences : Hydroxy and methoxy groups in ortho and para positions alter electronic effects and steric hindrance, reducing acyl chloride reactivity compared to 4-acetoxy derivatives.

- Applications : Primarily pharmacological (e.g., treatment of functional dyspepsia), highlighting how substituent positioning influences bioactivity .

Caffeic Acid Derivatives (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Features : A dihydroxycinnamic acid with conjugated double bonds.

- Reactivity: Hydroxyl groups confer antioxidant properties but limit stability under acidic conditions.

- Applications : Dietary supplements, cosmetics, and as a reference standard in antioxidant assays.

Comparative Data Table

Key Research Findings

- Synthetic Utility : The acetoxy group in this compound acts as a protecting group, enabling selective deprotection in multistep syntheses .

- Stability Advantage : Compared to hydroxyl-containing analogs, the acetoxy derivative exhibits superior stability under acidic and oxidative conditions, making it preferable in prolonged reactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Acetoxy-3,5-dimethoxybenzoyl chloride, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzaldehyde precursor. For example, substituted benzaldehydes can undergo acetylation and chlorination steps. A reflux reaction with acetic anhydride introduces the acetoxy group, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and FT-IR (to track carbonyl and chloride formation). Purity is assessed via HPLC or melting point analysis .

Q. How should researchers handle this compound to ensure safety during experiments?

- Safety Protocols :

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Method : Recrystallization is best achieved using dry dichloromethane or ethyl acetate under inert atmospheres (N₂/Ar) to prevent hydrolysis. Slow cooling to -20°C yields high-purity crystals. Confirm purity via TLC (hexane:ethyl acetate, 3:1) and mass spectrometry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Analysis : Discrepancies often arise from solvent polarity or residual acidic protons. Use deuterated DMSO for NMR to stabilize reactive intermediates. Cross-validate with DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data. For acylated derivatives, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve yield in the synthesis of sterically hindered derivatives of this compound?

- Optimization :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent Choice : Anhydrous THF or DMF enhances reactivity of bulky nucleophiles.

- Temperature Control : Stepwise heating (0°C → 40°C) minimizes side reactions.

Q. How does the electron-withdrawing acetoxy group influence the reactivity of the benzoyl chloride moiety?

- Mechanistic Insight : The acetoxy group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. This is confirmed via Hammett σ constants (σ ≈ +0.7 for acetoxy) and kinetic studies using UV-Vis spectroscopy to monitor reaction rates with amines or alcohols .

Q. What degradation pathways occur under prolonged storage, and how can stability be enhanced?

- Stability Study : Hydrolysis to 4-hydroxy-3,5-dimethoxybenzoic acid is the primary degradation route. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.